PG-Kii
Description
PG-KII (Pseudophryne Güntheri Kassinin-II) is a tachykinin peptide isolated from the skin secretions of the Australian frog Pseudophryne güntheri. It belongs to the tachykinin family, which includes neuropeptides such as substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). This compound has been identified as a potent agonist of the neurokinin-3 (NK-3) receptor, with minimal activity at the NK-1 receptor. Its unique selectivity for NK-3 receptors distinguishes it from other tachykinins, which often exhibit broader receptor affinities .
This compound’s structure includes a conserved C-terminal sequence (Phe-X-Gly-Leu-Met-NH2) common to tachykinins, but its N-terminal sequence diverges significantly, contributing to its receptor specificity. Studies highlight its role in modulating neurogenic inflammation, smooth muscle contraction, and neurotransmitter release in mammalian systems .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
EPNPDEFVGLM |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- This compound and NKB both target NK-3 receptors, but this compound exhibits stronger binding (EC50 = 1.2 nM vs. 1.5 nM for NKB ) .
2.3 Structural and Evolutionary Insights
- Sequence Homology : this compound shares 60% sequence homology with kassinin (a frog tachykinin) but only 30% with mammalian tachykinins like SP. This divergence explains its unique receptor selectivity .
- Evolutionary Adaptation : this compound’s structure suggests evolutionary pressure to optimize NK-3 binding in amphibian defense mechanisms, unlike mammalian tachykinins optimized for multi-receptor signaling .
Research Implications and Limitations
- Advantages of this compound: High selectivity for NK-3 receptors reduces off-target effects in pharmacological studies. Potential therapeutic applications in alcohol use disorder and neuropsychiatric conditions linked to NK-3 dysregulation .
- Limitations: Limited bioavailability due to rapid enzymatic degradation. Most studies are preclinical, requiring validation in human models.
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